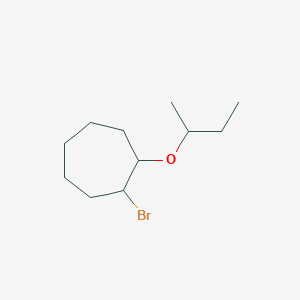

1-Bromo-2-(butan-2-yloxy)cycloheptane

Description

1-Bromo-2-(butan-2-yloxy)cycloheptane is a brominated cycloheptane derivative featuring a bulky ether substituent at the 2-position. Bromocycloalkanes with ether substituents are typically synthesized via nucleophilic substitution under anhydrous conditions, leveraging bases like sodium hydride (NaH) to deprotonate hydroxyl groups and facilitate alkoxy group introduction . Such compounds serve as intermediates in organic synthesis, particularly in ring-opening or cross-coupling reactions. The cycloheptane ring introduces unique steric and conformational effects compared to smaller cyclohexane or aromatic systems, influencing reactivity and stability.

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-bromo-2-butan-2-yloxycycloheptane |

InChI |

InChI=1S/C11H21BrO/c1-3-9(2)13-11-8-6-4-5-7-10(11)12/h9-11H,3-8H2,1-2H3 |

InChI Key |

DXSDCODXPLCDQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1CCCCCC1Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-(butan-2-yloxy)cycloheptane typically involves the bromination of 2-(butan-2-yloxy)cycloheptane. The reaction conditions often include the use of bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general approach would involve scaling up the laboratory synthesis process while ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

1-Bromo-2-(butan-2-yloxy)cycloheptane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted cycloheptane derivatives.

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes. Common reagents for these reactions include potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(butan-2-yloxy)cycloheptane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds or the development of new pharmaceuticals.

Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cycloheptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

- Ether vs. Selenyl/Nitro Groups : The butan-2-yloxy group in the target compound is less electrophilic than the phenylselenyl group in 1-bromo-2-(phenylselenyl)benzene , which participates in π-stacking and secondary bonding interactions . Nitro groups (e.g., in 1-bromo-2-methyl-8-nitronaphthalene ) enhance electrophilicity, directing reactivity toward aromatic substitution, whereas ethers favor nucleophilic displacement or elimination .

- Ring Size Effects : The cycloheptane ring imposes greater conformational flexibility and reduced ring strain compared to cyclohexene or benzene systems. This may slow reaction kinetics in substitution reactions due to steric hindrance from the bulky butan-2-yloxy group, contrasting with the planar, reactive cyclohexene in 1-bromo-6-prop-2-ynyloxy cyclohexene .

- Halogen Reactivity : Bromine in alicyclic systems (e.g., (bromomethyl)cyclohexane ) undergoes SN2 reactions more readily than in aromatic systems due to the absence of conjugation stabilization .

Data Tables

Table 1: Physical Properties of Selected Brominated Compounds

Table 2: Key Reaction Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.